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Compound of Interest

Compound Name: MDAI

Cat. No.: B1180724

This guide provides an objective comparison of the receptor binding profile of 5,6-
Methylenedioxy-2-aminoindane (MDAI) with structurally and functionally related compounds.
The information is intended for researchers, scientists, and drug development professionals to
facilitate an independent verification of MDAI's pharmacological characteristics. All quantitative
data is summarized in tables, and detailed methodologies for key experiments are provided.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of MDAI and
comparable compounds for the serotonin transporter (SERT), dopamine transporter (DAT), and
norepinephrine transporter (NET), as well as key serotonin and adrenergic receptors. Lower
values indicate a higher affinity of the compound for the receptor or transporter.
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Data for MDMA, 2-Al, 5-MeO-Al, and MMAI are included for comparative purposes. A dash (-)
indicates that specific quantitative data was not readily available in the searched literature.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the affinity of a test compound (like

MDAI) for the serotonin, dopamine, and norepinephrine transporters using a competitive
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radioligand binding assay.
Materials:

o Cell membranes prepared from cells expressing the human recombinant serotonin
transporter (hRSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

» Radioligand specific for each transporter:
o SERT: [3H]Citalopram or [*2°I]RTI-55
o DAT: [BH]WIN 35,428 or [125]]RTI-55
o NET: [3H]Nisoxetine or [*?°I]RTI-55
e Test compound (e.g., MDAI) at various concentrations.

» Non-specific binding control (a high concentration of a known transporter inhibitor, e.g.,
fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

o Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4).
» 96-well microplates.
» Glass fiber filters.
 Scintillation counter and scintillation fluid.
Procedure:
» Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.
o Assay Setup: In a 96-well microplate, add the following to each well:
o Assay buffer
o Cell membranes

o Radioligand at a concentration near its Kd value.
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o Either the test compound at varying concentrations, buffer only (for total binding), or the
non-specific binding control.

 Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for
a predetermined amount of time to allow the binding to reach equilibrium.

o Termination of Assay: Rapidly filter the contents of each well through glass fiber filters using
a cell harvester. This separates the bound radioligand from the free radioligand.

o Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound
radioligand.

e Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis.

o Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 /
(1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Visualizations

Below are diagrams illustrating key concepts related to the receptor binding profile of MDAL.
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Radioligand Binding Assay Workflow
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Simplified MDAI Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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